molecular formula C19H15ClN2O4 B1679243 Rebamipide CAS No. 90098-04-7

Rebamipide

Número de catálogo: B1679243
Número CAS: 90098-04-7
Peso molecular: 370.8 g/mol
Clave InChI: ALLWOAVDORUJLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rebamipide is a gastroprotective agent primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. It is an amino acid derivative of 2-(1H)-quinolinone and is known for its ability to enhance mucosal defense, scavenge free radicals, and temporarily activate genes encoding cyclooxygenase-2 .

Mecanismo De Acción

Target of Action

Rebamipide primarily targets the gastric mucosa . It is used as a gastroprotective agent to treat gastritis and protect the gastric mucosa . It has been co-prescribed with non-steroidal anti-inflammatory drugs (NSAIDs) to prevent upper gastrointestinal bleeding .

Mode of Action

This compound works by enhancing the generation of endogenous prostaglandin E2 in the gastric mucosa . It increases gastric mucous, gastric mucosal blood flow, and secretion of gastric alkaline . Additionally, it stimulates gastric mucosal cell growth and decreases gastric mucosa injury . This compound also targets oxygen radicals, reducing their number by acting as a mucosal protective agent .

Biochemical Pathways

This compound exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier, increased by Helicobacter infection . It also temporarily activates genes encoding cyclooxygenase-2 .

Pharmacokinetics

After oral administration, this compound is minimally metabolised in the liver . It reaches peak plasma concentration in about 2 hours . It is highly protein-bound (98.4-98.6%) and is excreted via urine (approximately 10% as unchanged drug) . The elimination half-life is approximately 1.5 hours .

Result of Action

This compound has been shown to suppress gastric cancer cell proliferation . It also reduces body weight, liver weight, and blood glucose levels . Furthermore, it reduces both glucose and insulin resistance . This compound treatment also ameliorates the obesity phenotype by regulation of immune cells and adipocytes .

Action Environment

In the context of a high-calorie diet, this compound treatment has been shown to prevent weight gain .

Análisis Bioquímico

Biochemical Properties

Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It stimulates the synthesis of prostaglandin and mucus glycoprotein, inhibits reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses gastric cancer cell proliferation and has a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions . It also normalizes the macromolecular transport across this barrier, increased by Helicobacter infection .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enhances mucosal defense by scavenging free radicals and temporarily activating genes encoding cyclooxygenase-2 . It also stimulates the synthesis of prostaglandin and mucus glycoprotein, which are crucial for maintaining the integrity of the gastric mucosa .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. A study found that the plasma concentration-time profiles and pharmacokinetic parameters of this compound were similar in healthy Korean male volunteers . This suggests that this compound has a stable effect over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study found that submicronized this compound liquid with moderate viscosity showed better healing effect in a rat oral ulcer model and preventive effect in a rat irradiation-induced glossitis model .

Transport and Distribution

It is known that this compound exerts a positive effect on the digestive epithelial barrier, suggesting that it may be distributed across this barrier and transported to various parts of the digestive system .

Subcellular Localization

Given its role in enhancing mucosal defense and scavenging free radicals, it is likely that this compound interacts with various subcellular components involved in these processes .

Aplicaciones Científicas De Investigación

Rebamipide is a gastro-protective drug initially developed in Japan for treating peptic ulcer disease . It has been shown to be more effective than cetraxate, a drug in the same category, in a randomized, controlled, double-blind study conducted in 1989 . Further studies have clarified its effects on various factors, including cyclooxygenase-2, growth factors, heat-shock proteins, and nitric oxide .

Scientific Research Applications

This compound's mechanisms of action differ from anti-secretory drugs, accelerating and improving ulcer healing and reducing the ulcer recurrence rate . Its major properties include stimulating prostaglandin and mucus glycoprotein synthesis, inhibiting reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation .

Gastrointestinal Applications

  • Peptic Ulcer Disease: this compound was developed for the treatment of peptic ulcer disease . It accelerates and improves the quality of ulcer healing and reduces the ulcer recurrence rate .
  • Erosive Esophagitis: A clinical trial showed that this compound/nizatidine combination therapy for 2 weeks improved mucosal erosion healing compared to nizatidine monotherapy . The test group had a higher efficacy of 62.0% compared to 49.2% in the control group, which was statistically significant .
  • Functional Dyspepsia: While this compound was not significantly better than a placebo in reducing overall symptoms after 4 weeks of treatment, it may partially improve specific symptoms such as bloating, belching, and post-meal pain or discomfort . It may also improve the quality of life in Japanese patients with functional dyspepsia .
  • NSAID-Induced Ulcers: Continuous co-prescription of this compound significantly reduced the risk of upper gastrointestinal bleeding in new users of NSAIDs . A simple co-prescription pattern for this compound may improve adherence in clinical practice for preventing NSAID-induced ulcers .
  • Gastritis: this compound is used for the treatment of gastritis . After H. pylori eradication, this compound treatment improved chronic inflammation in the lesser curvature of the corpus . this compound is a mucoprotective agent that reduces gastrointestinal side effects when administered concomitantly with NSAIDs .

Ophthalmological Applications

  • Dry Eye Treatment: this compound is marketed in Japan as an ophthalmic suspension for the treatment of dry eye .
  • Lacrimal Duct Protection: this compound protects lacrimal duct epithelial cells (LDECs) via an anti-inflammatory effect and preserves the barrier function of those cells . It also attenuates the IL-6-induced decrease of barrier function between rabbit LDECs in vitro and has protective effects on rabbit LDECs in a BAC-induced lacrimal-duct-damage model that disrupts the tight junctions between the cells in vivo .

Other Applications

  • Head and Neck Cancer: this compound has been studied for head and neck cancer .

Data Tables

Efficacy and Safety of this compound/Nizatidine in Patients with Erosive Esophagitis

VariablesThis compound/Nizatidine (n = 128)Nizatidine (n = 125)
Total 3 (2.34)2 (1.60)
Gastrointestinal disorders3 (2.34)1 (0.80)
Diarrhea2 (1.56)0
Dyspepsia01 (0.80)
Epigastric discomfort1 (0.78)0
Nausea1 (0.78)0
Immune system disorders01 (0.80)
Drug hypersensitivity01 (0.80)
Skin and subcutaneous tissue disorders01 (0.80)
Yellow skin01 (0.80)

Case Studies

  • In a double-blind, placebo-controlled study in Japan, 81 patients with functional dyspepsia were treated with this compound (100 mg, t.i.d.) or placebo for 4 weeks. The results showed that while this compound was not significantly better than placebo in reducing overall symptoms, it may partially improve symptoms like bloating, belching, and pain or discomfort relieved after a meal .
  • A study involving 206 patients who had undergone H. pylori eradication, 169 patients who achieved successful eradication were randomly allocated to either a this compound group (n = 82) or an untreated group (n = 87). The final assessment for histological gastritis was possible in 50 cases from the this compound group and 53 cases from the untreated group. The activity and atrophy improved in both groups, but chronic inflammation affecting the lesser curvature of the corpus was significantly improved in the this compound group .
  • A study on orthopaedic patients showed that continuous co-prescription of this compound with NSAIDs from the first dose significantly decreased the risk of upper gastrointestinal bleeding .

Comparación Con Compuestos Similares

Rebamipide is unique in its ability to enhance mucosal defense and promote ulcer healing. Similar compounds include other gastroprotective agents such as proton pump inhibitors and histamine H2-receptor antagonists. this compound stands out due to its local action at the target organ (the stomach) with virtually no systemic activity . Other similar compounds include sucralfate, misoprostol, and bismuth subsalicylate, which also have gastroprotective properties but differ in their mechanisms of action and side effect profiles.

Actividad Biológica

Rebamipide is a mucoprotective agent primarily used in the treatment of gastric disorders, particularly those associated with inflammation and ulceration. Its biological activity encompasses a variety of mechanisms that contribute to its therapeutic effects in gastrointestinal diseases, including anti-inflammatory, antioxidant, and cytoprotective properties. This article synthesizes recent findings on the biological activity of this compound, supported by case studies and research data.

1. Anti-inflammatory Effects

This compound has been shown to downregulate the expression and activity of phospholipase D (PLD), which is involved in inflammatory processes. A study demonstrated that this compound treatment inhibited the expression of inflammatory cytokines such as IL-6 and IL-8 in gastric cancer cells. This suggests that this compound may play a role in reducing inflammation associated with gastric disorders .

2. Mucosal Protection

This compound enhances mucus glycoprotein synthesis and stimulates prostaglandin production, which contributes to the protective mucosal barrier in the gastrointestinal tract. This mucosal protection is crucial in preventing damage from non-steroidal anti-inflammatory drugs (NSAIDs) and other irritants .

3. Antioxidant Properties

The compound exhibits antioxidant activity by inhibiting the production of reactive oxygen species (ROS), which are implicated in various gastrointestinal diseases. By reducing oxidative stress, this compound helps to protect gastric epithelial cells from damage .

Efficacy in Clinical Studies

Case Study: H. pylori Eradication Therapy

A clinical study assessed the impact of adding this compound to H. pylori eradication regimens. The results indicated that patients receiving this compound alongside standard treatment had a significantly higher eradication rate (88%) compared to the control group (70%) . This highlights this compound's potential to enhance therapeutic outcomes in H. pylori infections.

Treatment GroupEradication Rate
This compound Group88%
Control Group70%

Case Study: NSAID-induced Enteropathy

In a multicenter trial, high-dose this compound was evaluated for its efficacy in treating NSAID-induced enteropathy. After eight weeks, patients treated with this compound showed a significant reduction in mucosal breaks compared to the placebo group, with a p-value of 0.046 indicating statistical significance .

GroupBaseline Mucosal BreaksMucosal Breaks After Treatmentp-value
This compound4.02.00.046
Placebo6.03.00.08

Safety Profile

This compound is generally well-tolerated, with few reported side effects. In studies assessing its safety during NSAID co-prescription, only mild adverse effects such as skin rash were noted, which resolved without discontinuation of therapy . Continuous use of this compound has been associated with a significant reduction in upper gastrointestinal bleeding risks among patients using NSAIDs .

Propiedades

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90098-04-7
Record name Rebamipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90098-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebamipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebamipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rebamipide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rebamipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBAMIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 2.71 g of sodium hydroxide (93%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.15 g (91.78%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide
Reactant of Route 2
Reactant of Route 2
Rebamipide
Reactant of Route 3
Reactant of Route 3
Rebamipide
Reactant of Route 4
Reactant of Route 4
Rebamipide
Reactant of Route 5
Reactant of Route 5
Rebamipide
Reactant of Route 6
Rebamipide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.